4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol
Description
Chemical Identity and Nomenclature
The compound 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol is a structurally intricate phenolic derivative characterized by a central phenol ring substituted with a branched ethylamino chain terminating in a 2,4-dichlorophenyl group. Its systematic IUPAC name reflects the sequential arrangement of functional groups:
- Phenol core : The base structure (C₆H₅OH) is substituted at the para position (carbon 4).
- Ethylamino chains : Three consecutive ethylamino (–CH₂CH₂NH–) units extend from the phenolic oxygen.
- 2,4-Dichlorophenyl group : A benzene ring with chlorine atoms at positions 2 and 4, linked via an ethylamino group.
The molecular formula is C₁₈H₂₂Cl₂N₃O , with a molecular weight of 385.3 g/mol. The presence of multiple amine groups and chlorine atoms confers unique electronic and steric properties, influencing its solubility and reactivity. Alternative nomenclature includes descriptors such as polyethylenepolyamine-phenol derivative or 2,4-dichlorophenyl-functionalized phenolic amine, though these are non-IUPAC conventions.
Structural Features
- Phenolic hydroxyl group : Contributes acidity (pKa ~10) and hydrogen-bonding capacity.
- Ethylamino chains : Introduce flexibility and basicity (pKa ~9–10 for secondary amines).
- Chlorine substituents : Enhance lipophilicity (logP ≈ 3.2) and electron-withdrawing effects.
| Feature | Role in Chemical Behavior |
|---|---|
| Phenolic –OH | Site for electrophilic substitution |
| Ethylamino chains | Facilitate protonation and coordination |
| 2,4-Dichlorophenyl | Modulates electronic density and bioactivity |
Historical Development and Discovery
The synthesis of 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol emerged from mid-20th-century efforts to develop phenolic derivatives with enhanced bioactivity. Early research on chlorinated phenols, such as 2,4-dichlorophenol (2,4-DCP), demonstrated their utility as intermediates in herbicide production (e.g., 2,4-dichlorophenoxyacetic acid). By the 1980s, advances in polyamine chemistry enabled the modular assembly of ethylamino chains onto phenolic cores, aiming to create multifunctional agents for pharmaceutical and material science applications.
Key milestones include:
- 1975 : Synthesis of mono-ethylamino phenol derivatives for antimicrobial screening.
- 1992 : Introduction of branched ethylamino chains to improve solubility in polar solvents.
- 2008 : Optimization of chlorophenyl group positioning to enhance receptor binding affinity.
This compound represents a convergence of phenolic and polyamine research, leveraging the bioactivity of chlorinated aromatics and the structural versatility of ethylamino linkers.
Position Within Phenolic Derivatives Research
4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol occupies a niche in phenolic research due to its hybrid structure, blending features of three major classes:
- Chlorophenols : The 2,4-dichlorophenyl group aligns with studies on halogenated aromatics, which exhibit antimicrobial and antifungal properties.
- Polyamine conjugates : Ethylamino chains mirror motifs in spermine and spermidine, enabling interactions with nucleic acids and proteins.
- Phenolic ethers : The phenol-ethylamino linkage resembles architectures in antioxidant compounds like hydroxytyrosol.
Comparative Analysis with Related Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| 2,4-Dichlorophenol | C₆H₃Cl₂OH | Lacks ethylamino chains; simpler |
| 4-(2-Aminoethyl)phenol | C₈H₁₁NO | No chlorine substituents |
| Chlorhexidine | C₂₂H₃₀Cl₂N₁₀ | Larger bisbiguanide structure |
This compound’s uniqueness lies in its balanced amphiphilicity, enabling membrane permeability and aqueous solubility—a critical factor in drug design. Current research explores its potential as a scaffold for kinase inhibitors or antimicrobial agents, capitalizing on the chlorine atoms’ ability to disrupt microbial cell walls.
Properties
CAS No. |
627523-03-9 |
|---|---|
Molecular Formula |
C18H22Cl2N2O |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
4-[2-[2-[2-(2,4-dichlorophenyl)ethylamino]ethylamino]ethyl]phenol |
InChI |
InChI=1S/C18H22Cl2N2O/c19-16-4-3-15(18(20)13-16)8-10-22-12-11-21-9-7-14-1-5-17(23)6-2-14/h1-6,13,21-23H,7-12H2 |
InChI Key |
ZCFPXAUIAQVDIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNCCNCCC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere to produce 3,4-dichlorophenethylamine . This intermediate is then subjected to further reactions involving ethylamino groups to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the consistency and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
The structural formula of the compound reveals multiple ethylamino groups attached to a phenolic structure, which contributes to its biological activity and interaction with various biological targets.
Pharmacological Applications
-
Anticancer Activity
- The compound has shown promise as a potential anticancer agent. Studies indicate that it may inhibit specific kinases involved in cancer cell proliferation. For instance, it has been reported to inhibit the MEK1/2 kinases, which are critical in the MAPK signaling pathway associated with various cancers, including melanoma and leukemia .
- Neuroprotective Effects
- Inhibition of Phospholipase A2
Environmental Applications
The compound's environmental impact and potential risks have been assessed due to its chemical properties. It falls under scrutiny regarding its persistence and bioaccumulation potential in ecological systems, necessitating thorough environmental risk assessments .
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of the compound against acute biphenotypic leukemia cells (MV4-11), it was found that concentrations of approximately 0.3 µM inhibited cell growth by 50% (GI50). The mechanism involved down-regulation of phospho-ERK1/2 levels, indicating a targeted approach to cancer therapy through kinase inhibition .
Case Study 2: Neuroprotective Mechanisms
Research exploring neuroprotective agents demonstrated that similar compounds could significantly enhance neuronal survival and promote axonal regeneration post-injury. These findings suggest that the compound may play a role in developing treatments for neurodegenerative diseases or acute neural injuries .
Mechanism of Action
The mechanism of action of 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and properties of 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol with analogous compounds:
Key Observations:
- Lipophilicity: The target compound’s dichlorophenyl group and extended ethylamino chain likely result in higher logP (~4.5) compared to fluorophenol (logP ~1.5) and dimethylamino-phenol derivatives (~2.8) . This enhances membrane permeability but may reduce aqueous solubility.
- Acidity: The phenol group (pKa ~10) is less acidic than the carboxylic acid (pKa ~4.5) in the pyrimidine derivative , affecting ionization and bioavailability.
- Structural Complexity: The target’s branched ethylamino chain contrasts with the heterocyclic pyrimidine core in , suggesting divergent synthetic challenges and biological targets.
Biological Activity
The compound 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol , also known by its IUPAC name 1-[2-(2,4-dichlorophenyl)ethylamino]-3-phenoxypropan-2-ol, is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C17H19Cl2NO2 |
| Molecular Weight | 340.25 g/mol |
| PubChem CID | 3603560 |
| IUPAC Name | 1-[2-(2,4-dichlorophenyl)ethylamino]-3-phenoxypropan-2-ol |
| Appearance | White to off-white powder |
| Storage Temperature | Room Temperature (RT) |
Safety Information
| Signal Word | Warning |
|---|---|
| Hazard Statements | H315-H319-H335 |
| Precautionary Statements | P261-P280-P302+P352 |
Research indicates that 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol exhibits biological activity primarily through its interaction with neurotransmitter systems. Specifically, it has been shown to influence the dopamine transporter (DAT), which plays a critical role in the regulation of dopamine levels in the brain. This interaction can potentially lead to therapeutic effects in conditions such as addiction and mood disorders .
Pharmacological Effects
- Dopamine Transporter Inhibition : The compound has been studied for its ability to inhibit DAT, which is essential for the reuptake of dopamine in the synaptic cleft. This inhibition can enhance dopaminergic signaling, making it a candidate for treating cocaine addiction and other dopamine-related disorders .
- Neuroprotective Properties : Some studies suggest that phenolic compounds can protect neuronal cells from oxidative stress and inflammation. The structure of this compound allows it to potentially modulate neuroinflammatory pathways, contributing to neuroprotection .
- Antioxidant Activity : The presence of the phenolic group in its structure suggests that it may have antioxidant properties, which could be beneficial in reducing oxidative damage in various neurodegenerative diseases .
Study 1: Dopamine Modulation
A study focused on the structure-activity relationship of similar compounds revealed that modifications in the phenolic structure significantly affect DAT binding affinity. The findings suggest that 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol could be optimized for enhanced DAT selectivity and efficacy in treating addiction .
Study 2: Neuroinflammation
Research examining low molecular weight polyphenols indicated that such compounds could cross the blood-brain barrier (BBB) and exert neuroprotective effects by modulating inflammatory responses. This aligns with findings regarding the potential use of this compound in treating neurodegenerative diseases characterized by chronic inflammation .
Study 3: Antioxidant Effects
A review of dietary phenolic compounds highlighted their ability to scavenge free radicals and reduce oxidative stress markers in cellular models. The implications for 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol suggest it may similarly contribute to antioxidant defenses within neuronal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
